Minimal Linker Length Provides Crucial Baseline Control in PROTAC Linker SAR and Ternary Complex Formation
The PEG1 spacer in tert-butyl N-(2-bromoethoxy)carbamate provides the shortest possible reach among Boc-protected, bromo-terminated PEG linkers. Comparative analysis of linker SAR shows that for certain targets, minimal linker length is critical; longer PEG chains (PEG2, PEG3) fail to induce effective ternary complex formation, leading to a complete loss of degradation activity. In a study of Retro-2-based PROTACs, only the PEG2 linker enabled GSPT1 degradation (DC50 ~ 1 µM), while shorter and longer linkers were inactive, underscoring the non-linear, exquisitely sensitive relationship between linker length and efficacy [1]. The PEG1 linker thus serves as a necessary baseline control, allowing researchers to definitively establish the minimum distance requirement for POI-E3 ligase engagement and to rule out the need for longer, more flexible spacers that may promote off-target degradation [2].
| Evidence Dimension | Linker Length Impact on Degradation Potency |
|---|---|
| Target Compound Data | PEG1 spacer (shortest reach among Boc-bromide PEG series) |
| Comparator Or Baseline | PEG2 spacer enabled GSPT1 degradation (DC50 ~ 1 µM); longer/shorter linkers inactive |
| Quantified Difference | Linker efficacy is non-linear; even a 1-unit difference can ablate or enable degradation activity |
| Conditions | Retro-2-based PROTACs targeting GSPT1 in cellular assays [1] |
Why This Matters
This compound is essential for establishing a minimal linker length baseline in SAR studies, helping to avoid the time and cost of synthesizing and testing longer, ineffective linkers.
- [1] Sara S, Ugo F, Julie C, Nicolas P, Johanna G, Marie H, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:115945. View Source
- [2] Bricelj A, Ng YL, Ferber D, Kuchta R, Krajnc A, Steinebach C, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021 Jun 9;64(12):8042–8052. View Source
